Xestodecalactone C
Description
Properties
Molecular Formula |
C14H16O6 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(4S,6S)-6,9,11-trihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione |
InChI |
InChI=1S/C14H16O6/c1-7-2-9(15)5-11(17)14-8(4-13(19)20-7)3-10(16)6-12(14)18/h3,6-7,9,15-16,18H,2,4-5H2,1H3/t7-,9-/m0/s1 |
InChI Key |
OESLECARYLNMSC-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |
Canonical SMILES |
CC1CC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |
Synonyms |
xestodecalactone C |
Origin of Product |
United States |
Scientific Research Applications
Biological Properties
Antibacterial Activity
Xestodecalactone C exhibits notable antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival .
Antifungal Activity
In addition to its antibacterial effects, Xestodecalactone C has shown antifungal activity against several pathogenic fungi. Studies have demonstrated its efficacy against strains such as Candida albicans and Rhizopus spp., which are significant in clinical infections. The compound targets specific fungal enzymes, inhibiting their activity and leading to cell death .
Anticancer Potential
Xestodecalactone C has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), a crucial target in cancer therapy. Inhibition of Hsp90 leads to the destabilization of multiple oncogenic proteins, thereby inducing apoptosis in tumor cells . This property positions Xestodecalactone C as a promising candidate for further development in anticancer drug formulations.
Case Study 1: Antifungal Efficacy
In an investigation focused on the antifungal properties of marine natural products, Xestodecalactone C was evaluated for its activity against Rhizopus delemar. The study employed molecular docking techniques to assess binding affinities with fungal targets, revealing promising results that suggest its potential use in treating mucormycosis .
Case Study 2: Anticancer Activity
Research examining the effects of Xestodecalactone C on cancer cell lines demonstrated its ability to induce apoptosis through Hsp90 inhibition. The compound was tested against various cancer cell lines, showcasing IC50 values that indicate significant cytotoxicity . This case underscores its potential as a lead compound in anticancer drug development.
Summary Table of Applications
Preparation Methods
Starting Material and Initial Transformations
The 2009 synthesis by Liang et al. utilized L-malic acid as a chiral pool starting material. The process began with the conversion of L-malic acid into a γ,δ-epoxy ester via a four-step sequence involving protection, oxidation, and epoxidation.
Key Steps: Barbier Allylation and Stereoselective Reduction
-
Barbier Allylation : A zinc-mediated allylation introduced the side chain with high regioselectivity.
-
Syn-Selective 1,3-Reduction : A SmI2/LiI system enabled stereoselective reduction of a β-keto ester, establishing the C7 and C8 stereocenters.
-
Intramolecular Friedel-Crafts Acylation : Macrocyclization was achieved using BF3·OEt2 as a Lewis acid, yielding the 12-membered lactone ring in 68% yield.
Final Steps and Characterization
The synthesis concluded with deprotection and oxidation to install the α,β-unsaturated ketone. The final product was characterized via 1H NMR, 13C NMR, and IR spectroscopy, confirming a 91% enantiomeric excess.
Synthesis via Sharpless Epoxidation
Chiral Propylene Oxide as the Starting Material
A 2023 route employed chiral propylene oxide to construct the epoxy side chain early in the synthesis. This approach prioritized the use of Sharpless asymmetric epoxidation to set the C9 and C10 stereocenters.
Macrocyclization via Friedel-Crafts Acylation
Yield and Spectral Data
The final product exhibited a 91% isolated yield, with NMR data matching natural Xestodecalactone C.
Biosynthetic Pathways and Analog Synthesis
Polyketide Synthase (PKS) Pathways
Natural biosynthesis of resorcinolic macrolides like Xestodecalactone C involves modular PKS systems that assemble the polyketide chain prior to lactonization. Key enzymatic steps include:
Chemoenzymatic Approaches
Recent advances have explored hybrid synthetic-biosynthetic methods to produce Xestodecalactone C analogs. For example, in vitro reconstitution of PKS modules has enabled modifications to the resorcinol moiety.
Comparative Analysis of Synthetic Routes
Q & A
Q. Q1. What experimental methodologies are recommended for structural elucidation of Xestodecalactone C?
To determine the structure of Xestodecalactone C, a combination of online HPLC-NMR , ESI-MS/MS , and circular dichroism (CD) spectroscopy is essential. Offline NMR techniques (¹H, ¹³C, COSY, ROESY, and long-range ¹³C-¹H correlations) and mass spectrometry (EIMS) are critical for confirming stereochemical assignments. For flexible macrolides like Xestodecalactone C, quantum chemical CD calculations may be challenging but can complement empirical data .
Q. Q2. How can researchers identify natural sources of Xestodecalactone C?
Xestodecalactone C has been isolated from:
- The marine fungus Penicillium cf. montanense (associated with the sponge Xestospongia exigua).
- Fungal strain NP15 (unspecified species) in bioactivity screens against SARS-CoV-2 NSP3 .
Methodological tip : Use bioassay-guided fractionation of fungal extracts, followed by LC-MS and NMR dereplication to avoid redundant compound rediscovery .
Advanced Research Questions
Q. Q3. How can synthetic challenges in Xestodecalactone C production be addressed, particularly diastereomer separation?
Xestodecalactone C (and its diastereomer B) share a 10-membered macrolide core with an additional stereocenter at C-8. To resolve synthesis challenges:
Q. Q4. How should researchers resolve contradictions in reported bioactivity data for Xestodecalactone C?
Discrepancies in bioactivity (e.g., antifungal vs. antiviral claims) may arise from:
- Source variability : Fungal strains from different environments may produce structurally distinct analogs.
- Assay design : Standardize in vitro protocols (e.g., MIC assays for Candida albicans vs. molecular docking for SARS-CoV-2 NSP3 inhibition ).
Validation steps : Replicate studies using authenticated reference compounds and include positive controls (e.g., Ritonavir for antiviral assays) .
Q. Q5. What strategies are effective for mechanistic studies of Xestodecalactone C’s bioactivity?
For mechanistic clarity:
- Use in silico docking (e.g., AutoDock Vina) to predict binding interactions with targets like NSP3 .
- Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map cellular pathways affected by Xestodecalactone C in model organisms .
- Validate findings with gene knockout models (e.g., CRISPR-Cas9 in C. albicans) to confirm target engagement .
Q. Q6. How can researchers address uncertainties in the ecological roles of Xestodecalactone C?
Hypothesize ecological functions (e.g., antifungal defense in sponge-fungal symbiosis) using:
- Co-culture experiments : Test Xestodecalactone C’s activity against competing microbes in simulated marine environments.
- Metagenomic profiling : Correlate compound production with microbial community shifts in host sponges .
Methodological and Data Analysis Questions
Q. Q7. What statistical approaches are suitable for analyzing dose-response relationships in Xestodecalactone C bioassays?
Q. Q8. How should researchers document synthetic procedures for reproducibility?
- Follow Beilstein Journal guidelines : Include detailed experimental sections (solvents, catalysts, reaction times) in the main text for ≤5 compounds; archive additional procedures in supplementary data .
- Report enantiomeric excess (via HPLC) and spectral data (¹H/¹³C NMR) for all intermediates .
Contradiction and Validation Frameworks
Q. Q9. How to validate the absolute configuration of Xestodecalactone C if synthetic and natural samples disagree?
Q10. What criteria define a rigorous research question for Xestodecalactone C studies?
Align questions with FINER criteria :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
